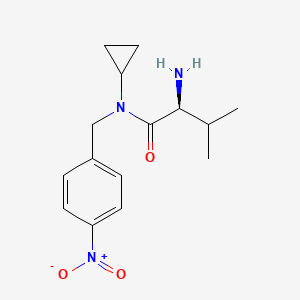

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide

Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide is a chiral small molecule characterized by its stereospecific (S)-configuration at the α-carbon of the amino acid backbone. The compound features a cyclopropyl group attached to the amide nitrogen, a 3-methyl substituent on the β-carbon, and a 4-nitrobenzyl moiety on the secondary nitrogen. The nitro group at the para position of the benzyl ring confers strong electron-withdrawing properties, which may influence reactivity, binding affinity, and solubility.

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-10(2)14(16)15(19)17(12-7-8-12)9-11-3-5-13(6-4-11)18(20)21/h3-6,10,12,14H,7-9,16H2,1-2H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXZLQBMDZLOTC-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide is a synthetic compound notable for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H20N2O3

- Molar Mass : 276.34 g/mol

- Structural Features :

- Contains an amino group and a cyclopropyl moiety.

- The presence of a nitro group on the benzyl ring may influence its biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets in biological systems. Research indicates that compounds with similar structures can modulate inflammatory pathways, making them candidates for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by targeting inflammatory mediators.

Proposed Mechanisms:

- Inhibition of Inflammatory Pathways : The compound may inhibit the activity of enzymes involved in inflammation, such as cyclooxygenases or lipoxygenases.

- Receptor Modulation : Potential interactions with receptors involved in pain and inflammation, possibly acting as antagonists or agonists depending on the target.

Biological Activity and Therapeutic Applications

Research has highlighted several areas where this compound exhibits potential therapeutic effects:

- Anti-inflammatory Effects : Studies suggest that similar compounds can reduce markers of inflammation in vitro and in vivo, indicating potential use in inflammatory diseases.

- Antimicrobial Properties : Initial investigations have shown that this compound may possess antimicrobial activity, making it a candidate for further studies in infection control.

- Anticancer Activity : Some derivatives of similar compounds have been explored for their anticancer properties, suggesting that this compound may also warrant investigation in cancer therapy contexts.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory mediators | |

| Antimicrobial | Potential activity against various pathogens | |

| Anticancer | Activity observed in cancer cell lines |

Case Study: Inhibition of Inflammatory Mediators

A study examining the effects of this compound demonstrated significant inhibition of cytokine release in human macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing acute inflammatory responses.

Comparison with Similar Compounds

Key Observations :

4-Methylsulfanyl analogs exhibit electron-donating properties, which may increase lipophilicity and alter metabolic stability compared to nitro-substituted derivatives.

Removal of the cyclopropyl group (e.g., in ) reduces steric bulk, possibly improving solubility but decreasing selectivity.

Halogen vs. Nitro Substituents :

- The 2,4-dichloro analog combines electron-withdrawing effects with increased molecular weight, which may enhance binding to hydrophobic pockets in proteins.

- The 3-trifluoromethyl derivative adds both lipophilicity and electronegativity, a combination valuable in CNS-targeting drugs.

N-Methylation :

- N-Methylation in reduces hydrogen-bonding capacity, which could decrease aqueous solubility but improve membrane permeability.

Supplier and Availability Trends

- Active Suppliers : Parchem Chemicals , Fluorochem , and BIOFOUNT maintain availability of cyclopropyl-containing analogs, highlighting the industrial relevance of this structural motif.

Hypothetical Implications for Drug Design

While the evidence lacks explicit biological data, structural comparisons suggest:

- The 4-nitrobenzyl group in the target compound may favor interactions with redox-sensitive targets (e.g., nitroreductases) or aromatic π-systems in enzymes.

- Cyclopropyl -containing derivatives are prioritized in commercial catalogs , implying their utility in fragment-based drug discovery or as rigid scaffolds.

- The discontinued status of N-methylated analogs may reflect poor pharmacokinetic performance in early-stage testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.